2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Description
2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro-substituted benzoyl group linked via an amide bond to a 4-(piperidine-1-sulfonyl)phenyl moiety. This structural motif is common in medicinal chemistry, where sulfonamide groups are leveraged for their role in target binding and pharmacokinetic optimization .
Properties
IUPAC Name |
2-fluoro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-3-2-6-16(17)18(22)20-14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVCMHCELQCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine-1-sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidine-1-sulfonyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Coupling with Benzamide: The final step involves coupling the piperidine-1-sulfonyl intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, often employed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols (RSH).
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
*Calculated molecular formula: C₁₈H₁₈FN₂O₃S.
†Molecular weight derived from data.
Key Observations:
- Sulfonamide Group Diversity: The piperidine-1-sulfonyl group in the target compound contrasts with the lactam-based 2-oxotetrahydrofuran-3-yl group in 5h and the heteroaromatic pyridin-2-yl group in compounds . Piperidine’s saturated amine ring may improve solubility compared to the rigid lactam or aromatic substituents.
- Fluorine Positioning: The 2-fluoro substitution is conserved in the target compound, 5h, and ’s trifluoromethyl derivative. Fluorine at this position likely influences electronic effects on the amide bond and steric interactions with biological targets .
- Molecular Weight Trends: The target compound’s molecular weight (~349.4) is intermediate between the trifluoromethyl derivative (283.2) and bulkier analogs like 5h (~393.4) and ’s pentanamide (493.5), suggesting a balance between steric bulk and bioavailability.
Chirality and Stereochemical Considerations
- 5h (): Exhibits an (S) configuration at the tetrahydrofuran ring with [α]D = +11.7°, indicating significant optical activity .
- Target Compound: The piperidine-1-sulfonyl group lacks chiral centers unless the piperidine ring is substituted. If synthesized as a racemic mixture, resolution techniques (e.g., chiral HPLC) may be required for enantiopure forms.
Biological Activity
2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.39 g/mol. The presence of the fluorine atom and the piperidine sulfonamide moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and for anti-inflammatory activities.
Research indicates that compounds with similar structures often act as inhibitors or modulators of specific biological pathways. For instance, sulfonamide derivatives are known to interact with carbonic anhydrases and other enzymes, potentially influencing metabolic pathways. The fluorine substitution may enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds. For example, a study on fluorinated benzenes showed increased cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects.
Neuropharmacological Effects
The piperidine moiety is often associated with neuroactive compounds. In vitro assays have demonstrated that similar piperidine derivatives can modulate neurotransmitter systems, including dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by PubChem, a related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to apoptosis induction in cancer cells via mitochondrial pathways .
Case Study 2: CNS Activity
A pharmacological evaluation indicated that piperidine derivatives could enhance cognitive function in rodent models. The study noted increased levels of acetylcholine in the hippocampus, suggesting potential use in treating Alzheimer's disease .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Significant cytotoxicity against breast cancer cells | Antitumor |
| Study B | Improved cognitive function in animal models | Neuropharmacological |
| Study C | Inhibition of specific enzyme activity related to inflammation | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
